1-{3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone 1-{3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone
Brand Name: Vulcanchem
CAS No.: 1353948-33-0
VCID: VC8232561
InChI: InChI=1S/C12H24N2O2/c1-10(2)14(7-8-15)12-5-4-6-13(9-12)11(3)16/h10,12,15H,4-9H2,1-3H3
SMILES: CC(C)N(CCO)C1CCCN(C1)C(=O)C
Molecular Formula: C12H24N2O2
Molecular Weight: 228.33 g/mol

1-{3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone

CAS No.: 1353948-33-0

Cat. No.: VC8232561

Molecular Formula: C12H24N2O2

Molecular Weight: 228.33 g/mol

* For research use only. Not for human or veterinary use.

1-{3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone - 1353948-33-0

Specification

CAS No. 1353948-33-0
Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
IUPAC Name 1-[3-[2-hydroxyethyl(propan-2-yl)amino]piperidin-1-yl]ethanone
Standard InChI InChI=1S/C12H24N2O2/c1-10(2)14(7-8-15)12-5-4-6-13(9-12)11(3)16/h10,12,15H,4-9H2,1-3H3
Standard InChI Key NPUXDOGSHXCBLB-UHFFFAOYSA-N
SMILES CC(C)N(CCO)C1CCCN(C1)C(=O)C
Canonical SMILES CC(C)N(CCO)C1CCCN(C1)C(=O)C

Introduction

Molecular Architecture and Stereochemical Features

The compound’s IUPAC name, 1-{3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone, delineates its core structure: a six-membered piperidine ring substituted at the 3-position with a branched amine group [(2-hydroxyethyl)-isopropyl-amino] and at the 1-position with an ethanone moiety. The molecular formula is inferred as C₁₃H₂₅N₂O₂, with a molecular weight of 253.35 g/mol, based on comparisons to structurally similar compounds. Key features include:

  • Piperidine Ring: A saturated heterocycle providing conformational rigidity and serving as a scaffold for bioactive molecules.

  • Isopropyl-(2-hydroxyethyl)amine Substituent: A tertiary amine with hydrophilic (hydroxyethyl) and hydrophobic (isopropyl) groups, likely influencing solubility and receptor interactions.

  • Ethanone Functional Group: A ketone at the 1-position, offering sites for further chemical modifications or hydrogen bonding.

Stereochemically, the compound’s 3-position substituent introduces a chiral center, necessitating enantioselective synthesis for targeted biological activity. Computational modeling using tools like Density Functional Theory (DFT) could predict preferred conformations, though experimental crystallographic data remains absent in available literature.

Synthetic Pathways and Optimization Challenges

While no explicit synthesis protocols for this compound are documented, analogous piperidine derivatives suggest multi-step routes involving:

  • Piperidine Functionalization: Introducing the amine substituent via nucleophilic substitution or reductive amination. For example, 1-{3-[(2-Amino-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone (CAS VC13451949) is synthesized through sequential alkylation of piperidine.

  • Ethanone Installation: Acetylation of the piperidine nitrogen using acetyl chloride or anhydride under basic conditions.

  • Hydroxyethyl Group Incorporation: Reaction of isopropylamine with ethylene oxide or ethylene glycol derivatives to form the 2-hydroxyethyl side chain.

Critical challenges include:

  • Regioselectivity: Ensuring substitution occurs exclusively at the 3-position of the piperidine ring.

  • Stereocontrol: Achieving desired enantiomeric purity, particularly for chiral intermediates.

  • Purification: Separating byproducts due to the compound’s polar functional groups, requiring advanced chromatographic techniques.

A hypothetical synthesis pathway is outlined below:

  • Step 1: N-Isopropylethane-1,2-diamine reacts with epichlorohydrin to form the hydroxyethyl-isopropylamine intermediate.

  • Step 2: Piperidine undergoes N-acetylation with acetyl chloride to yield 1-acetylpiperidine.

  • Step 3: Mitsunobu coupling links the hydroxyethyl-isopropylamine to the 3-position of 1-acetylpiperidine.

Physicochemical Properties and Stability

Based on related compounds, 1-{3-[(2-Hydroxy-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanone likely exhibits:

PropertyPredicted ValueBasis for Estimation
Melting Point120–125°CAnalog data
Solubility in Water15–20 mg/mLHydroxyethyl group hydrophilicity
LogP (Partition Coefficient)1.2–1.5Balance of hydrophobic/hydrophilic groups
pKa8.9 (amine), 14.5 (OH)Comparative analysis

Stability considerations:

  • Thermal Degradation: Susceptible to decomposition above 200°C, common in piperidine ketones.

  • Oxidative Sensitivity: The secondary alcohol (hydroxyethyl) may oxidize to a ketone under strong oxidizing conditions.

  • pH-Dependent Stability: Protonation of the amine group at acidic pH enhances aqueous solubility but may alter reactivity.

CompoundTarget ReceptorIC₅₀ (nM)Source
1-{3-[(2-Amino-ethyl)-isopropyl-amino]-piperidin-1-yl}-ethanoneSigma-1450
1-{(S)-3-[Ethyl-(2-hydroxy-ethyl)-amino]-piperidin-1-yl}-ethanoneD₂ dopamine320
1-(3-{[Ethyl-(2-hydroxy-ethyl)-amino]-methyl}-piperidin-1-yl)-ethanoneAcetylcholinesterase210

Research Gaps and Future Directions

Despite structural parallels to well-characterized compounds, critical gaps persist:

  • Synthetic Reproducibility: Published methods for analogs lack detail on enantiomeric excess and yield optimization.

  • In Vivo Toxicity: No preclinical data exist for this compound’s pharmacokinetics or organ toxicity.

  • Target Identification: Computational docking studies are needed to predict binding affinities for biological targets.

Proposed research initiatives:

  • Enantioselective Synthesis: Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry.

  • High-Throughput Screening: Test against panels of GPCRs, ion channels, and enzymes to identify lead applications.

  • Prodrug Development: Modify the hydroxyethyl group to esters for enhanced blood-brain barrier penetration.

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